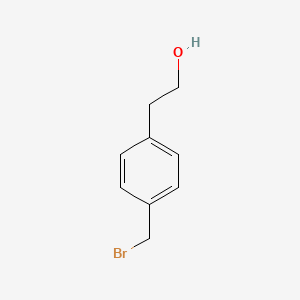

4-(Bromomethyl)benzeneethanol

Description

Contextualization within Functionalized Halogenated Aromatics and Alcohols

Halogenated aromatic compounds and alcohols are fundamental classes of reagents in organic chemistry. molport.com Halogen derivatives, which contain one or more halogen atoms like bromine, are widely used to introduce halogens or other functional groups into organic molecules through reactions such as nucleophilic substitution and electrophilic halogenation. molport.com Alcohols, on the other hand, are versatile building blocks due to the reactivity of their hydroxyl group. researchgate.net

4-(Bromomethyl)benzeneethanol belongs to a specialized subgroup that combines the characteristics of both these classes. The presence of the bromomethyl group on the benzene (B151609) ring makes it a reactive electrophile, susceptible to nucleophilic attack. molport.comevitachem.com Simultaneously, the ethanol (B145695) substituent provides a nucleophilic hydroxyl group that can participate in a different set of reactions. This dual reactivity is central to its utility in synthesis.

Significance as a Bifunctional Synthetic Intermediate

The true value of this compound lies in its capacity to act as a bifunctional reagent. nih.gov Bifunctional reagents are highly prized in organic synthesis because they allow for the construction of complex molecular architectures in a more efficient and atom-economical manner. nih.gov They can act as dual coupling partners or combine the roles of a coupling partner and an activating species, which helps to minimize waste and streamline synthetic pathways. nih.gov

The two functional groups in this compound—the bromomethyl group and the hydroxyl group—can react selectively under different conditions. For instance, the bromomethyl group can undergo nucleophilic substitution with a wide range of nucleophiles, while the alcohol can be oxidized, esterified, or converted into other functional groups. This orthogonality allows for a stepwise and controlled construction of target molecules.

Overview of Academic Research Perspectives on the Compound's Chemical Utility

Academic research has explored the diverse applications of this compound and related structures. For example, similar bifunctional molecules are used as key intermediates in the synthesis of pharmaceuticals. One notable example is the use of methyl 2-[4-(bromomethyl)phenyl]benzoate in the preparation of the antihypertensive drug telmisartan. The bromomethyl group in this related compound serves as a reactive handle for constructing the final drug molecule.

Furthermore, research into bifunctional reagents highlights their role in enabling novel reaction pathways, including radical reactions, C-H functionalization, cross-coupling, and organocatalysis. nih.gov The development of reagents like 4-(diphenylphosphino)benzoic acid for the Mitsunobu reaction, which acts as both a reductant and a pronucleophile, showcases the power of bifunctional approaches in simplifying complex transformations. organic-chemistry.org While not directly about this compound, this research underscores the broader scientific interest in developing and utilizing bifunctional molecules for efficient and selective synthesis.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO evitachem.com |

| IUPAC Name | 2-(4-(bromomethyl)phenyl)ethan-1-ol |

| Molar Mass | 215.09 g/mol |

| Appearance | White to light yellow powder or crystals |

| Key Functional Groups | Bromomethyl (-CH₂Br), Hydroxyl (-OH) |

The distinct functional groups of this compound allow it to participate in a variety of chemical reactions, making it a versatile tool for synthetic chemists.

| Reaction Type | Participating Functional Group | Description |

| Nucleophilic Substitution | Bromomethyl | The bromine atom can be readily displaced by a wide range of nucleophiles. evitachem.com |

| Oxidation | Hydroxyl | The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. |

| Esterification | Hydroxyl | The alcohol can react with carboxylic acids or their derivatives to form esters. |

| Etherification | Hydroxyl | The alcohol can be converted into an ether. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTDEJBMJPVVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl Benzeneethanol and Its Structural Motifs

Strategies for Benzylic Bromination within the Benzeneethanol Framework

The introduction of a bromine atom at the benzylic position of a pre-formed 4-methylbenzeneethanol core is a key transformation. However, the presence of the hydroxyl group necessitates careful consideration of chemoselectivity to prevent its oxidation or undesired side reactions.

Radical Bromination Approaches

Radical bromination is the most common and effective method for introducing a bromine atom at the benzylic position due to the inherent stability of the resulting benzylic radical. chemistryviews.orgyoutube.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which favors selective benzylic C-H bond cleavage over other potential reactions. chemistryviews.orgmasterorganicchemistry.com

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) under thermal or photochemical conditions. youtube.comkoreascience.kr The stability of the benzylic radical intermediate is a key factor driving the regioselectivity of this reaction. chemistryviews.org

To prevent the oxidation of the primary alcohol to an aldehyde or carboxylic acid by NBS, the hydroxyl group must be protected prior to the bromination step. nih.govorganic-chemistry.org Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether), which are stable under radical conditions and can be readily removed under mild acidic or fluoride-mediated conditions. organic-chemistry.org

Table 1: Radical Bromination of a Protected 4-Methylbenzeneethanol Derivative

| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Conditions | Product | Yield (%) |

| 4-Methyl-2-(tert-butyldimethylsilyloxy)ethylbenzene | NBS | AIBN | CCl₄ | Reflux, 8h | 4-(Bromomethyl)-2-(tert-butyldimethylsilyloxy)ethylbenzene | ~85-95 |

Note: The yield is an estimated value based on typical radical bromination reactions of similar substrates.

Halogen Exchange and Transformation Protocols

While less common for the direct synthesis of 4-(bromomethyl)benzeneethanol from its corresponding alcohol, halogen exchange reactions represent a potential alternative route. For instance, a 4-(hydroxymethyl)benzeneethanol derivative could theoretically be converted to the desired bromomethyl compound. This typically involves a two-step process: conversion of the benzylic alcohol to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a bromide source like sodium bromide.

Direct conversion of benzylic alcohols to benzyl (B1604629) bromides can also be achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide. However, these methods can be harsh and may not be compatible with the unprotected primary alcohol in the benzeneethanol framework, further emphasizing the need for a protection-deprotection strategy.

Regioselectivity and Chemoselectivity in Bromination Procedures

The primary challenge in the bromination of a 4-methylbenzeneethanol precursor is achieving high regioselectivity for the benzylic position and high chemoselectivity to avoid reaction at the alcohol.

Regioselectivity: The preference for bromination at the benzylic position over other C-H bonds on the ethyl chain is governed by the significant resonance stabilization of the benzylic radical intermediate. chemistryviews.org This makes radical bromination a highly regioselective process for this type of substrate.

Protection of the primary alcohol of 4-methylbenzeneethanol.

Radical benzylic bromination using NBS and a radical initiator.

Deprotection of the alcohol to yield the final product, this compound.

Construction of the Benzeneethanol Structural Unit

The synthesis of the core benzeneethanol structure can be approached from several different retrosynthetic disconnections. Two of the most common and versatile methods are the Friedel-Crafts acylation followed by reduction, and the Grignard reaction.

Assembly of the Aromatic Ethyl Alcohol Chain

Friedel-Crafts Acylation and Reduction: A robust method for constructing the 4-methylbenzeneethanol backbone involves the Friedel-Crafts acylation of toluene (B28343) with an appropriate two-carbon acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.commdpi.com This reaction typically yields 4-methylacetophenone as the major product due to the ortho,para-directing effect of the methyl group and steric hindrance favoring para substitution. youtube.com

The resulting ketone, 4-methylacetophenone, can then be reduced to the corresponding alcohol, 4-methylbenzeneethanol. medchemexpress.com A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is also an effective method. google.com

Table 2: Synthesis of 4-Methylbenzeneethanol via Friedel-Crafts Acylation and Reduction

| Step | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Product | Yield (%) |

| 1. Acylation | Toluene, Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to rt, 2h | 4-Methylacetophenone | ~95 |

| 2. Reduction | 4-Methylacetophenone | NaBH₄ | Methanol | 0 °C to rt, 1h | 4-Methylbenzeneethanol | ~90-98 |

Note: Yields are based on typical literature procedures for these reactions. youtube.comgoogle.comalfa-chemistry.com

Grignard Reaction: An alternative approach to assemble the carbon skeleton involves the use of a Grignard reagent. mnstate.edulibretexts.orgcerritos.edu For the synthesis of 4-methylbenzeneethanol, 4-methylbenzylmagnesium bromide can be prepared from 4-methylbenzyl bromide and magnesium metal in an anhydrous ether solvent. This Grignard reagent can then be reacted with formaldehyde (B43269) (in the form of paraformaldehyde) to generate the desired primary alcohol after an acidic workup. khanacademy.org

Methodologies for Installing the Alcohol Moiety

The installation of the alcohol moiety is an integral part of both the Friedel-Crafts/reduction and Grignard synthesis pathways.

In the Friedel-Crafts approach , the alcohol is introduced through the reduction of the ketone intermediate. This is a highly efficient and well-established transformation. The choice of reducing agent can be tailored to the specific substrate and desired reaction conditions. For example, NaBH₄ is a milder and more selective reagent than LiAlH₄ and is often preferred for its ease of handling.

In the Grignard synthesis , the alcohol is formed during the reaction of the Grignard reagent with the carbonyl compound (formaldehyde). The initial product is a magnesium alkoxide, which is then protonated during the acidic workup to yield the final alcohol. mnstate.eduathabascau.ca This method allows for the direct formation of the C-C bond and the introduction of the hydroxyl group in a single synthetic operation (followed by workup).

Convergent and Stepwise Synthesis Design

The synthesis of this compound can be approached through several strategic pathways, primarily categorized as stepwise or convergent designs. The choice of strategy often depends on the availability of starting materials, desired yield, and scalability of the reaction.

Stepwise Synthesis: This approach involves the sequential modification of a single starting material to build the target molecule. A common stepwise strategy begins with a precursor that already contains either the benzeneethanol or the 4-methylbenzene moiety.

Route A: Benzylic Bromination of a Precursor: A direct and common stepwise method involves the free-radical bromination of 4-ethylphenol (B45693) or a derivative. More specifically, a plausible route starts from 4-methylphenylacetic acid. The methyl group is first brominated, followed by the reduction of the carboxylic acid to form the desired ethanol (B145695) side chain. The benzylic bromination is typically achieved using N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN).

Route B: Side-Chain Construction on a Brominated Ring: An alternative stepwise route begins with a commercially available aromatic compound that already possesses the bromomethyl group, such as 4-(bromomethyl)benzoic acid. The synthesis proceeds by first reducing the carboxylic acid to an alcohol, yielding (4-bromomethyl)phenyl)methanol. prepchem.com This intermediate can then be converted to the corresponding nitrile, followed by reduction and hydrolysis to extend the carbon chain and form the ethanol group.

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized independently and then joined together in the final steps. For a molecule like this compound, a convergent strategy is less common but conceivable. It could involve a cross-coupling reaction, for instance, coupling a protected 2-haloethanol derivative with a 4-(bromomethyl)phenyl organometallic reagent. This method can be efficient for creating complex molecules but may require more intricate synthesis of the initial fragments.

Advanced Synthetic Techniques in Compound Preparation

The preparation of this compound and related bromomethylated aromatics benefits from a variety of advanced synthetic techniques that enhance efficiency, yield, and selectivity.

Catalytic Systems in the Synthesis of Bromomethylated Aromatics

The introduction of a bromomethyl group onto an aromatic ring, a key transformation for synthesizing the parent structure, is often plagued by low yields and the formation of undesired diarylmethane by-products. Modern catalytic systems have been developed to overcome these challenges.

Phase-Transfer Catalysis: One highly effective method employs phase-transfer catalysis (PTC). This technique is particularly useful for reactions involving reagents that are soluble in different, immiscible phases (e.g., aqueous and organic). For bromomethylation, a phase-transfer catalyst like tetradecyltrimethylammonium bromide can facilitate the reaction between an aqueous solution of hydrobromic acid and 1,3,5-trioxane (B122180) (a source of formaldehyde) and the aromatic substrate in an organic solvent. This system has been shown to produce bromomethylated aromatics in yields exceeding 90% while suppressing the formation of diarylmethane impurities. thieme-connect.com

Lewis Acid Catalysis: Another approach involves a two-stage process where bis-bromomethyl ether (BBME) is first generated from paraformaldehyde and hydrogen bromide. google.com The purified BBME is then reacted with the aromatic compound in the presence of a Lewis acid catalyst. Suitable Lewis acids for this transformation include zinc bromide (ZnBr₂), tin(IV) bromide (SnBr₄), and aluminum bromide (AlBr₃). google.com This method provides a controlled way to achieve bromomethylation.

The table below summarizes key catalytic systems used in the synthesis of bromomethylated aromatics.

| Catalyst System | Reagents | Typical Yield | Key Advantages |

| Phase-Transfer Catalysis | Aromatic Substrate, 1,3,5-Trioxane, HBr/Acetic Acid, Tetradecyltrimethylammonium Bromide | >90% | High yield, suppression of diarylmethane by-products, simple product isolation. thieme-connect.com |

| Lewis Acid Catalysis | Aromatic Substrate, Bis-bromomethyl ether (BBME), Lewis Acid (e.g., ZnBr₂) | Variable | Controlled reaction, applicable to various aromatic compounds. google.com |

Stereochemical Control in Analogous Chiral Derivatives

While this compound itself is achiral, analogous structures can possess stereocenters. For instance, 1-(4-(bromomethyl)phenyl)ethanol, which features a hydroxyl group on the benzylic carbon, is a chiral molecule. The synthesis of such chiral derivatives requires precise stereochemical control to obtain a single enantiomer, which is crucial in fields like medicinal chemistry and materials science. rijournals.com

Achieving this control is a central challenge in organic synthesis and is typically accomplished through asymmetric synthesis. rijournals.com Common strategies include:

Asymmetric Reduction: A prevalent method for synthesizing chiral 1-aryl-ethanols is the asymmetric reduction of the corresponding ketone precursor (e.g., 4-(bromomethyl)acetophenone). This is often accomplished using chiral catalysts, such as those derived from transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands, or through enzymatic reductions which can offer very high enantioselectivity.

Chiral Auxiliaries: A substrate-controlled approach involves attaching a chiral auxiliary to the starting material. This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product.

Organocatalysis: In recent decades, the use of small organic molecules as chiral catalysts has become a powerful tool. For example, chiral binaphthylazepine organocatalysts have been tested in asymmetric cyclization reactions, demonstrating the potential of metal-free systems to induce stereoselectivity. nih.gov

The development of these methods allows chemists to design synthetic routes that selectively produce one enantiomer over the other, a critical capability for preparing stereochemically pure compounds. arizona.eduresearchgate.net

Sustainable Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing brominated aromatic compounds. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Aerobic Oxidative Bromination: A significant advancement is the development of transition-metal-free aerobic bromination. nih.gov This methodology uses molecular oxygen from the air as the ultimate oxidant, which is an abundant and non-polluting reagent. The reaction can be promoted by a catalytic amount of an ionic liquid, using either aqueous hydrobromic acid (HBr) or sodium bromide (NaBr) with acetic acid as the bromine source. nih.gov This system is notable for its high efficiency and broad applicability to various aromatic substrates.

Catalytic Systems: The use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry. As discussed previously, catalytic systems like phase-transfer catalysis not only improve yields but also reduce the amount of waste generated. thieme-connect.com Other modern catalytic methods for aromatic halogenation utilize non-toxic catalysts like mandelic acid or even elemental sulfur under mild, aqueous conditions, further enhancing the sustainability of these transformations. organic-chemistry.org

Alternative Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green approaches favor the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For example, highly regioselective aromatic brominations with N-bromosuccinimide have been successfully carried out in aqueous conditions. organic-chemistry.org

These sustainable strategies represent a shift towards more responsible chemical manufacturing, minimizing the environmental impact associated with the synthesis of this compound and related compounds.

Reactivity and Chemical Transformations of 4 Bromomethyl Benzeneethanol

Reactions at the Benzylic Bromomethyl Moiety

The benzylic nature of the bromomethyl group in 4-(bromomethyl)benzeneethanol dictates its primary reaction pathways. This moiety is susceptible to nucleophilic substitution, elimination, and reduction, making it a versatile handle for the introduction of diverse functionalities and for the construction of more complex molecular architectures.

Nucleophilic Substitution Pathways (SN1 and SN2)

The benzylic position of this compound is highly amenable to nucleophilic substitution reactions, which can proceed through either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanisms. The operative pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

The SN1 mechanism involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. This intermediate is planar and can be attacked by a nucleophile from either face, which can lead to racemization if the benzylic carbon is a stereocenter. The stability of this carbocation makes the SN1 pathway favorable, particularly with weak nucleophiles and in polar protic solvents that can solvate both the departing bromide ion and the carbocation intermediate.

Conversely, the SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of configuration at the benzylic carbon.

Formation of Ethers and Esters via Substitution

The reaction of this compound with alkoxides or phenoxides provides a straightforward route to the corresponding ethers. This transformation, a classic example of the Williamson ether synthesis, typically proceeds via an SN2 mechanism. A strong base is first used to deprotonate the desired alcohol, generating a potent alkoxide nucleophile which then displaces the benzylic bromide.

Similarly, esters can be synthesized by reacting this compound with carboxylate salts. The carboxylate anion acts as the nucleophile, attacking the benzylic carbon to form an ester linkage. This reaction is also typically conducted under conditions that favor an SN2 pathway.

Synthesis of Nitrogen-Containing Scaffolds and Heterocycles

The electrophilic nature of the benzylic carbon in this compound makes it a valuable precursor for the synthesis of a wide array of nitrogen-containing compounds. Reaction with primary or secondary amines leads to the formation of the corresponding substituted benzylamines. These reactions often proceed readily, with the amine acting as the nucleophile.

Furthermore, this reactivity can be harnessed for the construction of nitrogen-containing heterocyclic systems. For instance, reaction with bifunctional nucleophiles can lead to cyclization, forming rings of various sizes. A common strategy involves the use of reagents like sodium azide (B81097) to introduce an azido (B1232118) group, which can then be reduced to a primary amine or used in cycloaddition reactions. Another prominent method is the Gabriel synthesis, where reaction with potassium phthalimide, followed by hydrolysis or hydrazinolysis, yields the primary benzylamine.

Carbon-Carbon Bond Formation via Organometallic Reactions (e.g., coupling reactions)

The benzylic bromide functionality of this compound is an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

One of the most widely utilized of these transformations is the Suzuki-Miyaura coupling, which involves the reaction of the benzylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.

Another important C-C bond-forming reaction is the Heck-Mizoroki reaction, where the benzylic bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new, more substituted alkene.

The Sonogashira coupling offers a powerful method for the formation of a carbon-carbon bond between the benzylic carbon and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The following table summarizes the key palladium-catalyzed cross-coupling reactions involving benzylic halides:

| Reaction Name | Coupling Partner | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp³) or C(sp³)-C(sp³) |

| Heck-Mizoroki Reaction | Alkene (e.g., R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂) + Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst + Cu(I) co-catalyst + Base | C(sp²)-C(sp) |

Elimination Reactions Leading to Styrenic Derivatives

Under appropriate conditions, typically in the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction. In this process, the base abstracts a proton from the carbon adjacent to the benzene (B151609) ring (the β-position relative to the bromine), and the bromide ion is eliminated, resulting in the formation of a double bond. This leads to the synthesis of 4-vinylbenzeneethanol, a styrenic derivative.

This transformation generally proceeds via an E2 (bimolecular elimination) mechanism, which is a concerted, one-step process. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The use of a bulky base, such as potassium tert-butoxide, is often employed to favor elimination over the competing SN2 substitution reaction.

Reductive Debromination and Related Processes

The carbon-bromine bond in this compound can be cleaved through various reductive processes, a reaction known as reductive debromination. This transformation effectively replaces the bromine atom with a hydrogen atom, yielding 4-ethylbenzeneethanol.

This reduction can be achieved through several methods. Catalytic hydrogenation, employing a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen gas, is a common and efficient method. Alternatively, hydride reagents, such as lithium aluminum hydride or sodium borohydride (B1222165) in the presence of a transition metal catalyst, can be used. Radical-based reductions, for instance using tributyltin hydride, are also effective for this purpose.

Chemoselective and Orthogonal Functional Group Manipulations

The presence of two distinct reactive sites—a primary alcohol and a benzylic bromide—allows for chemoselective reactions, where one functional group reacts preferentially over the other.

The benzylic bromide is significantly more reactive towards nucleophilic substitution than the primary alcohol's hydroxyl group is towards displacement. This is due to the stability of the intermediate benzylic carbocation (in an Sₙ1 pathway) or the highly accessible nature of the benzylic carbon (in an Sₙ2 pathway). quora.commasterorganicchemistry.com The primary alcohol, on the other hand, is a poor leaving group and requires activation, typically by protonation under acidic conditions or deprotonation under basic conditions, to undergo substitution.

This inherent difference in reactivity forms the basis for chemoselective transformations:

Reaction at the Benzylic Bromide: Nucleophilic substitution at the benzylic carbon can be achieved with a wide range of soft and hard nucleophiles (e.g., cyanides, azides, thiolates, amines, carboxylates) under neutral or mildly basic conditions. The primary alcohol remains largely unreactive under these conditions. For example, reaction with sodium cyanide would selectively yield 4-(2-hydroxyethyl)phenylacetonitrile.

Reaction at the Primary Alcohol: To target the alcohol, one must either use reagents that specifically react with hydroxyl groups or employ conditions that activate it. For instance, esterification with an acyl chloride in the presence of pyridine (B92270) will proceed at the alcohol without affecting the benzylic bromide. Similarly, oxidation with PCC or DMP will selectively transform the alcohol into an aldehyde. To perform a substitution at the alcohol's carbon, it must first be converted into a better leaving group, for example, a tosylate. The resulting tosylate is now susceptible to nucleophilic attack, though it would be less reactive than the benzylic bromide.

The dual functionality of this compound can be exploited in tandem or cascade reactions to rapidly build molecular complexity. In such a sequence, a reaction at one site triggers a subsequent reaction at the other.

A potential example is an intramolecular cyclization. If the benzylic bromide is first displaced by a nucleophile containing a tethered hydroxyl or amino group, the primary alcohol could then be induced to react with a suitable functional group on the newly introduced chain, forming a cyclic ether or lactone after an oxidation step.

Another possibility involves a tandem reaction where the primary alcohol is first oxidized to an aldehyde. The resulting intermediate, 2-(4-(bromomethyl)phenyl)acetaldehyde, could then participate in a reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to form an alkene. The benzylic bromide could then be used in a subsequent palladium-catalyzed coupling reaction, such as a Heck or Suzuki coupling, all carried out in a sequential one-pot procedure.

A hypothetical intramolecular cyclization could be initiated by reacting this compound with a bidentate nucleophile, such as the sodium salt of ethyl acetoacetate. The initial reaction would likely occur at the more reactive benzylic bromide center. Subsequent intramolecular Williamson ether synthesis, promoted by a base, could then lead to the formation of a cyclic ether.

Utility and Applications in Complex Molecular Architecture

4-(Bromomethyl)benzeneethanol as a Versatile Synthetic Building Block

Incorporation into Polymer and Material Science Frameworks

In polymer and material science, "building blocks" are molecules that can be incorporated into larger macromolecular structures to impart specific properties. Phenolic compounds, for instance, are used to assemble functional materials due to their intrinsic properties like metal chelation and hydrogen bonding capabilities.

This compound possesses two key functionalities for polymerization. The primary alcohol can undergo esterification or etherification reactions to form polyester (B1180765) or polyether chains. The bromomethyl group offers a site for various reactions, including nucleophilic substitution to attach the molecule to a polymer backbone or to initiate a polymerization process.

For example, in the context of creating functional polymers, the bromomethyl group could be converted into a polymerizable group, such as a styrenic or acrylic moiety. Alternatively, it could be used to graft polymer chains onto a surface or another polymer. The development of multifunctional nanomaterials often relies on the controlled assembly of responsive block copolymers, which requires a high level of control over the molecular structure of the building blocks. The dual functionality of this compound makes it a candidate for creating such complex architectures.

Role in Constructing Functional Molecules (excluding direct therapeutic use)

Functional molecules are designed to perform a specific task and are central to areas like materials science and electronics. The construction of these molecules often relies on the use of versatile building blocks that allow for the introduction of various functional groups and structural motifs.

The this compound molecule can serve as a scaffold to build such functional molecules. The alcohol group can be used as a handle to attach other molecular fragments through an ester or ether linkage. The bromomethyl group can be transformed into a wide array of other functional groups. For instance, it can be converted to an azide (B81097) for use in "click chemistry," a nitrile which can be hydrolyzed to a carboxylic acid, or a phosphonium (B103445) salt for use in Wittig reactions. This versatility allows for the systematic modification of the molecule's properties and its incorporation into larger, more complex functional systems.

Strategic Integration into Multi-Step Organic Synthesis

The planning of a multi-step organic synthesis is a complex process that relies on strategies to efficiently assemble a target molecule from simpler, readily available starting materials. Two key concepts in this planning are retrosynthetic analysis and convergent synthesis.

Retrosynthetic Analysis Emphasizing its Structural Contribution

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule. It involves breaking down the target molecule into simpler precursors through a series of "disconnections" that correspond to known chemical reactions.

When a target molecule contains the 4-(hydroxymethyl)phenyl]ethyl moiety, a retrosynthetic analysis might identify this compound as a potential starting material. The key disconnections would be at the bonds connecting the ethanol (B145695) side chain and the functional group derived from the bromomethyl group.

For example, if the target molecule contained a -[CH2-Y] group at the 4-position of a benzeneethanol core, where Y is a nucleophile, a C-Y bond disconnection would lead back to the bromomethyl group of this compound. Similarly, if the ethanol side chain is part of an ester or ether, a C-O disconnection would point to the alcohol functionality of the starting material. This approach simplifies the complex target into a more manageable and potentially commercially available building block.

Table 1: Hypothetical Retrosynthetic Analysis Example

| Target Molecule Fragment | Disconnection | Synthon | Synthetic Equivalent |

|---|---|---|---|

| -CH2-Nu | C-Nu Bond | -CH2+ | -CH2Br |

Convergent Synthesis of Advanced Intermediates

This compound is well-suited for a convergent synthesis strategy due to its two distinct reactive sites. One could envision a scenario where the alcohol functionality is used to build one fragment of a target molecule, while the bromomethyl group is simultaneously or sequentially used to construct another fragment. These two larger fragments, both derived from the same initial building block, could then be coupled together or with a third fragment to complete the synthesis of the final complex molecule. This strategy is particularly advantageous in the synthesis of complex natural products and materials.

For instance, the alcohol could be protected, and the bromomethyl group could be elaborated into a more complex substituent. In a parallel synthesis, the bromomethyl group could be protected while the alcohol is transformed. The two resulting advanced intermediates could then be deprotected and coupled to form the final product.

Design and Synthesis of Analogues with Tailored Reactivity

The design of analogues based on the this compound scaffold allows for the fine-tuning of chemical and biological properties. The reactivity of the two functional groups can be modulated to achieve specific synthetic outcomes.

Selective Functionalization:

One of the key strategies in utilizing this compound is the selective protection and deprotection of the alcohol group. By protecting the hydroxyl group, for example as a silyl (B83357) ether, the bromomethyl group can undergo a variety of nucleophilic substitution reactions without interference from the alcohol. Subsequent deprotection of the alcohol reveals a new bifunctional molecule with a modified substituent at the benzylic position.

Conversely, the alcohol can be reacted first, for instance, through esterification or etherification, followed by transformation of the bromomethyl group. This sequential functionalization provides a powerful tool for creating a diverse library of analogues.

Modification of the Benzylic Position:

The bromomethyl group can be converted into a wide range of other functional groups to tailor the reactivity of the molecule. For example:

Conversion to an Aldehyde: Reaction with a mild oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) can yield the corresponding benzaldehyde (B42025) derivative.

Formation of a Phosphonium Salt: Reaction with triphenylphosphine (B44618) produces a phosphonium salt, which is a key intermediate in the Wittig reaction for the formation of alkenes.

Introduction of Other Halogens: The bromide can be exchanged for other halogens, such as iodide, via the Finkelstein reaction to enhance reactivity in certain coupling reactions.

Research Findings:

While specific research exclusively focused on this compound is not extensively documented, the principles of its utility can be inferred from studies on analogous bifunctional building blocks. Research in the development of DNA-encoded libraries, for example, highlights the importance of multifunctional building blocks that allow for the creation of large and diverse collections of compounds for drug discovery. nih.gov The ability to introduce branching points and various functionalities is a key advantage of using scaffolds like this compound.

Furthermore, the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines demonstrates the utility of bifunctional starting materials in building complex heterocyclic systems. mdpi.com In this context, a molecule like this compound could serve as a starting point for the synthesis of novel heterocyclic structures with potential biological activity.

The development of new synthetic pathways for reactive and responsive polymeric building blocks also underscores the importance of monomers with versatile functional groups. klinger-lab.de this compound could potentially be used as a monomer or a chain-transfer agent in controlled polymerization reactions to create functional polymers.

Mechanistic Investigations and Computational Studies of Reactions Involving 4 Bromomethyl Benzeneethanol

Elucidation of Reaction Pathways and Transition States

Reactions involving the 4-(bromomethyl)benzeneethanol molecule can proceed at two primary sites: the benzylic bromide and the ethanol (B145695) side chain. The elucidation of reaction pathways for this compound would heavily rely on identifying the nature of the reagents and reaction conditions. The benzylic bromide is susceptible to nucleophilic substitution and elimination reactions, while the alcohol group can undergo reactions typical of primary alcohols, such as oxidation or esterification.

The benzylic position is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize carbocationic or radical intermediates through resonance. Consequently, nucleophilic substitution reactions at the bromomethyl group are expected to be facile. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and temperature.

S(_N)1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction would likely proceed through a rate-determining unimolecular dissociation of the C-Br bond to form a resonance-stabilized benzylic carbocation. This intermediate would then be rapidly attacked by the nucleophile.

S(_N)2 Pathway: With a strong, unhindered nucleophile in a polar aprotic solvent, a bimolecular mechanism is more probable. This pathway involves a backside attack on the carbon atom bearing the bromine, proceeding through a trigonal bipyramidal transition state.

A kinetic analysis of nucleophilic substitution on this compound would provide critical insights into the operative mechanism. By systematically varying the concentrations of the substrate and the nucleophile and measuring the initial reaction rates, the rate law can be determined.

For an S(_N)1 reaction, the rate would be expected to be first order in this compound and zero order in the nucleophile (Rate = k[Substrate]). For an S(_N)2 reaction, the rate would be first order in both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).

Thermodynamic analysis would involve determining the enthalpy ((\Delta)H) and entropy ((\Delta)S) of activation. These parameters can be obtained by studying the temperature dependence of the reaction rate constant (k) using the Arrhenius or Eyring equation. S(_N)1 reactions typically have a lower enthalpy of activation due to the formation of a stable carbocation, while S(_N)2 reactions often have a more negative entropy of activation due to the more ordered transition state.

Below is an illustrative data table of expected kinetic and thermodynamic parameters for the reaction of this compound with a generic nucleophile (Nu) via S(_N)1 and S(_N)2 pathways.

| Parameter | Expected Value for SN1 Pathway | Expected Value for SN2 Pathway |

|---|---|---|

| Rate Law | Rate = k[C9H11BrO] | Rate = k[C9H11BrO][Nu-] |

| Rate Constant (k) at 298 K (M-1s-1) | ~1 x 10-4 (s-1) | ~5 x 10-3 |

| Activation Energy (Ea) (kJ/mol) | 80 - 100 | 60 - 80 |

| Enthalpy of Activation ((\Delta)H(\ddagger)) (kJ/mol) | 77 - 97 | 57 - 77 |

| Entropy of Activation ((\Delta)S(\ddagger)) (J/mol·K) | -10 to +10 | -60 to -100 |

The ethanol side chain of this compound contains a stereocenter at the carbon bearing the hydroxyl group. Therefore, reactions involving this chiral center can lead to different stereochemical outcomes. For instance, if the hydroxyl group is converted to a good leaving group and subsequently substituted, the stereochemistry of the product will depend on the mechanism. An S(_N)2 reaction would proceed with inversion of configuration, while an S(_N)1 reaction would lead to racemization.

Furthermore, the presence of this chiral center can influence the stereochemical outcome of reactions at the distant bromomethyl group if a chiral reagent or catalyst is used, leading to diastereomeric products. The analysis of the stereochemical outcomes would be crucial for the asymmetric synthesis of derivatives of this compound.

Application of Computational Chemistry and Theoretical Models

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting reactivity without the need for laboratory experiments. Density Functional Theory (DFT) is a commonly used method for these studies.

Theoretical models can be used to predict the most likely sites of reaction (regioselectivity) and which functional group will react preferentially (chemoselectivity). For this compound, computational models could be used to compare the activation barriers for nucleophilic attack at the benzylic carbon versus substitution at the alcohol.

Calculations of molecular orbital energies (HOMO and LUMO) and electrostatic potential maps can help in predicting reactivity. The benzylic carbon attached to the bromine is expected to be highly electrophilic and thus a prime target for nucleophilic attack.

The regioselectivity of reactions on the aromatic ring, such as electrophilic aromatic substitution, can also be predicted. The electron-donating nature of the alkyl side chains would direct incoming electrophiles to the ortho and para positions relative to the side chains.

Computational models are invaluable for dissecting the influence of electronic and steric effects on reaction rates and outcomes. For this compound, the electronic effect of the para-substituted ethanol group on the reactivity of the benzylic bromide can be quantified. The -(CH(_2))CH(OH)CH(_3) group is generally considered to be weakly electron-donating, which would slightly stabilize the benzylic carbocation in an S(_N)1 reaction, thereby increasing the reaction rate compared to an unsubstituted benzyl (B1604629) bromide.

Steric effects can also be modeled. While the ethanol group is relatively far from the bromomethyl group, its conformation could potentially influence the approach of bulky nucleophiles or reagents to the reaction center. Transition state modeling can provide the activation energies for different pathways, which directly relate to reaction efficiency.

Below is an illustrative data table showing how computational models could be used to predict the effect of substituents at the para position on the S(_N)1 reaction rate of a generic benzyl bromide.

| Para-Substituent (R) in R-C6H4CH2Br | Electronic Effect | Calculated Activation Energy (kJ/mol) | Predicted Relative Rate (krel) |

|---|---|---|---|

| -NO2 | Strongly Electron-Withdrawing | 110 | 0.01 |

| -H | Neutral | 95 | 1 |

| -CH3 | Weakly Electron-Donating | 90 | 10 |

| -(CH2)CH(OH)CH3 (analogous to target) | Weakly Electron-Donating | 91 | 8 |

| -OCH3 | Strongly Electron-Donating | 82 | 300 |

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

Currently, no standardized synthesis for 4-(bromomethyl)benzeneethanol is prominently reported, presenting an immediate opportunity for methodological innovation. Future research will likely focus on creating efficient, high-yield, and scalable routes to this compound. A logical approach involves a two-step sequence starting from readily available precursors, such as 2-(p-tolyl)ethan-1-ol. The key transformation would be the selective radical bromination of the benzylic methyl group.

The development of synthetic routes could proceed via several pathways, primarily differing in the sequence of introducing the alcohol and the benzyl (B1604629) bromide functionalities.

| Synthetic Strategy | Starting Material | Key Steps | Potential Advantages |

| Route A: Late-Stage Bromination | 2-(p-tolyl)ethan-1-ol | 1. Synthesis of the phenethyl alcohol core. 2. Selective benzylic bromination with N-Bromosuccinimide (NBS) and a radical initiator. mychemblog.comlibretexts.orgchadsprep.com | Avoids potential side reactions involving a free alcohol during bromination if the hydroxyl group is protected. |

| Route B: Early-Stage Bromination | 4-Methylphenylacetic acid | 1. Benzylic bromination of the starting acid. 2. Reduction of the carboxylic acid to the primary alcohol. | May require robust reducing agents that do not affect the benzyl bromide moiety. |

| Route C: Convergent Synthesis | 4-Vinyltoluene | 1. Hydroboration-oxidation to form the primary alcohol. 2. Subsequent benzylic bromination. | Offers an alternative pathway from different commercial starting materials. |

Future research would aim to optimize reaction conditions, minimize the formation of byproducts, and develop purification protocols to provide this compound in high purity for subsequent applications.

Exploration of Unprecedented Reactivity Modes for the Compound

The dual functionality of this compound is the cornerstone of its potential utility. The primary alcohol can undergo a range of classical transformations, while the benzyl bromide moiety serves as a potent electrophile for nucleophilic substitution. fiveable.mequora.compearson.comwikipedia.org The interplay between these two groups could lead to novel and unprecedented reactivity.

| Functional Group | Potential Reactions | Expected Outcome |

| Primary Alcohol | Oxidation | Formation of 2-(4-(bromomethyl)phenyl)acetaldehyde or 2-(4-(bromomethyl)phenyl)acetic acid, depending on the oxidant. libretexts.orgwikipedia.orgchemguide.co.uksavemyexams.comlibretexts.org |

| Esterification | Synthesis of various esters by reaction with carboxylic acids or their derivatives. researchgate.netnih.govgoogle.com | |

| Etherification | Formation of ethers via reactions like the Williamson ether synthesis. researchgate.netorganic-chemistry.orgresearchgate.netorganic-chemistry.org | |

| Benzyl Bromide | Nucleophilic Substitution | Alkylation of a wide range of nucleophiles (e.g., amines, thiols, carboxylates, azides). rsc.orgwisdomlib.org |

| Cross-Coupling Reactions | Participation in reactions like Suzuki-Miyaura coupling to form new C-C bonds. nih.gov | |

| Bifunctional Reactivity | Intramolecular Cyclization | Potential for forming cyclic ethers under basic conditions, where the alcohol acts as an internal nucleophile. |

| Tandem/Domino Reactions | A single reagent could potentially react with both functional groups in a sequential manner, leading to complex molecular architectures in a single pot. |

A key area of future investigation will be the chemoselective control of these reactions. Developing conditions that allow for the transformation of one functional group while leaving the other intact will be crucial for its use as a versatile synthetic intermediate.

Integration into Emerging Fields of Chemical Synthesis and Engineering

The unique structure of this compound makes it an attractive candidate for integration into several emerging fields.

Polymer Chemistry : As a bifunctional molecule, it could serve as a valuable monomer or initiator in polymerization reactions. rsc.orgresearchgate.netnih.gov The alcohol could participate in the formation of polyesters or polyurethanes, while the benzyl bromide could be used as an initiation site for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). This could lead to the synthesis of novel block copolymers with tailored properties. acs.org

Medicinal Chemistry and Drug Discovery : The phenethyl alcohol scaffold is present in numerous bioactive molecules. The benzyl bromide handle allows for the straightforward attachment of this scaffold to various molecular fragments, making it a useful tool in the synthesis of compound libraries for drug screening. nih.gov Its ability to alkylate nucleophiles is particularly relevant for covalent inhibitor design or for linking to other pharmacophores. nih.gov

Materials Science : The compound could be used to functionalize surfaces. The alcohol could form ester or ether linkages with a surface, while the benzyl bromide remains available for further modification, allowing for the creation of surfaces with specific chemical or physical properties.

Advancement of Sustainable and Environmentally Benign Synthetic Protocols

Future research will undoubtedly focus on developing green and sustainable methods for both the synthesis and application of this compound.

Green Synthesis Protocols : Research into the synthesis of the compound could focus on photocatalytic methods for benzylic bromination, which can avoid the use of chemical radical initiators and often proceed under milder conditions. bohrium.comrsc.orgacs.org The use of greener solvents, such as acetonitrile (B52724) instead of chlorinated solvents like carbon tetrachloride, would also be a key consideration. acs.orgresearchgate.net

Biocatalysis : The synthesis of the phenethyl alcohol core could be achieved through biocatalytic routes, for instance, by using engineered microorganisms to convert precursors like L-phenylalanine into 2-phenylethanol (B73330) derivatives. researchgate.netgoogle.commdpi.comwikipedia.org Enzymatic methods for the esterification of the alcohol group also offer a green alternative to traditional chemical methods. nih.gov

Flow Chemistry : The multi-step synthesis of this compound is well-suited for flow chemistry platforms. vapourtec.comnih.govumontreal.carsc.org Continuous flow processes can enhance safety, particularly when handling hazardous reagents like bromine, and allow for precise control over reaction parameters, often leading to higher yields and purity. rsc.orgnih.govacs.org This approach would also facilitate scalable production.

Q & A

Basic: What are the key safety considerations when handling 4-(Bromomethyl)benzeneethanol in laboratory settings?

Answer:

this compound requires stringent safety protocols due to its reactive bromomethyl group and potential toxicity. Key precautions include:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.

- First Aid: Immediate eye flushing with water (10–15 minutes) and thorough skin washing with soap/water if exposed .

- Toxicology: Limited toxicological data necessitate assuming acute toxicity; avoid ingestion and implement spill containment measures .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

Synthesis typically involves bromination of a precursor like 4-(hydroxymethyl)benzeneethanol or nucleophilic substitution. Example routes:

- Bromination: Use HBr or PBr₃ under anhydrous conditions to substitute hydroxyl groups with bromine. Control reaction temperature (0–25°C) to minimize side products .

- Substitution: React 4-(chloromethyl)benzeneethanol with NaBr in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .

Advanced: How can researchers optimize the yield of this compound in nucleophilic substitution reactions?

Answer:

Optimization strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states and enhance reaction rates.

- Catalysis: Add catalytic KI (Finkelstein conditions) to improve bromide ion availability.

- Temperature Control: Maintain 50–70°C to balance kinetics and avoid decomposition.

- By-Product Mitigation: Monitor for di-substitution by-products via TLC or HPLC .

Advanced: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify benzylic protons (δ 4.3–4.5 ppm for CH₂Br) and ethanol protons (δ 1.2–1.4 ppm for CH₂CH₂OH).

- ¹³C NMR: Brominated methyl carbon appears at δ 30–35 ppm, while the ethanol group resonates at δ 60–65 ppm.

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 215/217 (M⁺, Br isotope pattern). Fragmentation patterns confirm the bromomethyl group.

- IR Spectroscopy: O-H stretch (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .

Advanced: How can computational chemistry tools aid in predicting the reactivity of this compound in complex organic syntheses?

Answer:

- DFT Calculations: Predict reaction pathways for nucleophilic substitution, optimizing transition-state geometries and activation energies.

- Molecular Dynamics (MD): Simulate solvent effects on reaction rates and selectivity.

- Docking Studies: Model interactions with enzymes or receptors for drug design applications. PubChem-derived properties (e.g., logP, polar surface area) inform solubility and bioavailability .

Advanced: What strategies are recommended for analyzing and resolving contradictory data in the catalytic efficiency of this compound derivatives?

Answer:

- Cross-Validation: Combine kinetic assays (e.g., UV-Vis monitoring) with structural analysis (X-ray crystallography or NMR) to confirm active species.

- Isotopic Labeling: Use deuterated analogs to trace reaction mechanisms and identify rate-limiting steps.

- Statistical Methods: Apply multivariate analysis (e.g., PCA) to disentangle solvent, temperature, and catalyst effects. SHELX-based crystallographic refinement ensures structural accuracy .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography: Use silica gel with hexane/ethyl acetate (3:1) to separate brominated products.

- Recrystallization: Dissolve in warm ethanol and cool to −20°C for high-purity crystals.

- Distillation: Vacuum distillation (138°C at 9 mmHg) removes volatile impurities .

Advanced: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Studies: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC.

- Light Sensitivity: UV-Vis spectroscopy tracks photolytic decomposition; store in amber vials under inert gas (N₂/Ar).

- Hydrolysis Kinetics: Conduct pH-dependent studies (pH 2–12) to identify optimal storage buffers .

Advanced: What role does this compound play in the synthesis of bioactive molecules?

Answer:

It serves as a versatile alkylating agent in:

- Pharmaceuticals: Introduce bromomethyl groups into heterocycles (e.g., triazoles) for antimicrobial or anticancer agents .

- Bioconjugation: Link to triphenylphosphonium salts for mitochondrial-targeted drug delivery .

- Polymer Chemistry: Functionalize monomers for stimuli-responsive materials .

Advanced: How can researchers address challenges in scaling up this compound synthesis for multi-gram production?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.